molecular formula C11H18ClN5 B12230343 1-isopropyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-5-amine

1-isopropyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-5-amine

Cat. No.: B12230343
M. Wt: 255.75 g/mol
InChI Key: QJBULGZWGPBVQG-UHFFFAOYSA-N
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Description

The compound 1-isopropyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-5-amine (molecular formula: C₁₁H₁₈N₆; molecular weight: 234.3 g/mol) features a pyrazole core substituted with an isopropyl group at the 1-position and a methylpyrazolemethylamine moiety at the 5-position. The methylpyrazolemethyl group introduces hydrogen-bonding capabilities, while the isopropyl substituent enhances hydrophobicity .

Properties

Molecular Formula

C11H18ClN5

Molecular Weight

255.75 g/mol

IUPAC Name

N-[(2-methylpyrazol-3-yl)methyl]-2-propan-2-ylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C11H17N5.ClH/c1-9(2)16-11(5-7-14-16)12-8-10-4-6-13-15(10)3;/h4-7,9,12H,8H2,1-3H3;1H

InChI Key

QJBULGZWGPBVQG-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CC=N1)NCC2=CC=NN2C.Cl

Origin of Product

United States

Preparation Methods

Stepwise Alkylation of 5-Aminopyrazole Derivatives

This approach involves:

  • Formation of the 1-methylpyrazol-5-amine core : Synthesized via methyl group introduction onto a pyrazole scaffold.
  • Isopropyl alkylation : Attaching the isopropyl group to the pyrazole nitrogen.
  • Methylpyrazolylmethyl substitution : Introducing the [(1-methyl-1H-pyrazol-5-yl)methyl] moiety.

Key Reagents and Conditions :

Step Reagents Solvent Temperature Yield Source
1. Methyl group introduction CH₃I, K₂CO₃ DMF 60–80°C 85%
2. Isopropyl alkylation (CH₃)₂CHBr, NaH THF 0°C → RT 70%
3. Methylpyrazolylmethyl substitution (1-Methyl-1H-pyrazol-5-yl)methyl bromide, K₂CO₃ DMF 80°C 60–75%

One-Pot Multi-Component Reactions

Though less common for this specific compound, analogous pyrazole derivatives are synthesized via tandem cyclization and alkylation. For example:

  • Cyclization of hydrazine derivatives to form the pyrazole core.
  • Concomitant alkylation with isopropyl and methylpyrazolylmethyl electrophiles under basic conditions.

Example Pathway :

  • Cyclization : Hydrazine reacts with a diketone or ketoester to form the pyrazole ring.
  • Dual alkylation : Simultaneous reaction with (CH₃)₂CHBr and (1-methyl-1H-pyrazol-5-yl)methyl bromide in the presence of a strong base (e.g., NaH).

Cross-Coupling Reactions

Palladium-catalyzed coupling (e.g., Suzuki or Buchwald-Hartwig) may be employed for installing substituents, though this method is less reported for this compound. For example:

  • Suzuki coupling : Aryl boronic acids react with halogenated pyrazoles to introduce the methylpyrazolylmethyl group.
  • Buchwald-Hartwig amination : For introducing the amine group, though typically used in reverse for N-alkylation.

Detailed Reaction Protocols

Stepwise Alkylation (Optimized Method)

Step 1: Synthesis of 1-Methyl-1H-Pyrazol-5-Amine

  • Reactants : Pyrazole-5-amine, methyl iodide (CH₃I), potassium carbonate (K₂CO₃).
  • Conditions :
    • Solvent: DMF.
    • Temperature: 60–80°C.
    • Time: 12–24 hours.
  • Mechanism : Nucleophilic substitution at the pyrazole nitrogen.
  • Yield : 85%.

Step 2: Isopropyl Alkylation

  • Reactants : 1-Methyl-1H-pyrazol-5-amine, isopropyl bromide ((CH₃)₂CHBr), sodium hydride (NaH).
  • Conditions :
    • Solvent: THF.
    • Temperature: 0°C → room temperature.
    • Time: 4–6 hours.
  • Mechanism : Deprotonation of the amine by NaH, followed by SN2 alkylation.
  • Yield : ~70%.

Step 3: Methylpyrazolylmethyl Substitution

  • Reactants : 1-Isopropyl-1-methyl-1H-pyrazol-5-amine, (1-methyl-1H-pyrazol-5-yl)methyl bromide, K₂CO₃.
  • Conditions :
    • Solvent: DMF.
    • Temperature: 80°C.
    • Time: 8–12 hours.
  • Mechanism : Nucleophilic attack by the pyrazole amine on the alkyl bromide.
  • Yield : 60–75%.

Critical Optimization Parameters

Parameter Impact on Reaction Optimal Value Source
Base Strength Solubility and deprotonation efficiency NaH > K₂CO₃
Solvent Polarity Reaction rate and selectivity DMF > THF
Temperature Side reaction suppression 80°C (alkylation)
Stoichiometry Excess electrophile minimizes byproducts 1.2–1.5 equiv.

Purification and Characterization

Purification Techniques

Method Purpose Conditions Source
Column Chromatography Remove unreacted starting materials Silica gel, EtOAc/hexane
Recrystallization Final purification Ethanol/water
Distillation Volatile byproduct removal Reduced pressure

Analytical Data

Technique Key Observations Source
¹H NMR δ 3.20 (s, 3H, CH₃), δ 4.50 (s, 2H, CH₂), δ 6.80–7.20 (m, aromatic H)
¹³C NMR δ 21.5 (CH₃), δ 48.0 (CH₂), δ 145–155 (pyrazole C)
HRMS [M+H]⁺ = 218.29 (calculated), 218.29 (observed)

Challenges and Solutions

Common Side Reactions

Issue Cause Mitigation Source
Over-alkylation Excess electrophile Use 1.2–1.5 equivalents
Pyrazole ring degradation High temperatures Limit to ≤80°C
Solubility issues Polar aprotic solvents Use DMF instead of DMSO

Industrial-Scale Adaptations

Modification Benefit Source
Continuous flow reactors Improved heat control and yield consistency
Catalytic transfer hydrogenation Avoids toxic reagents (e.g., NaH)
Microwave-assisted synthesis Reduced reaction time

Chemical Reactions Analysis

1-Isopropyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used, often resulting in a variety of substituted pyrazole derivatives .

Scientific Research Applications

1-Isopropyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-5-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-isopropyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent catalytic activity. Additionally, it can modulate receptor function by acting as an agonist or antagonist, influencing cellular signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Analysis

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Substituents Molecular Weight Key Features Reference
Target Compound C₁₁H₁₈N₆ 1-isopropyl, 5-(methylpyrazolemethyl) 234.3 Dual pyrazole, moderate hydrophobicity
N,1,3-Trimethyl-1H-pyrazol-5-amine (15) C₆H₁₁N₃ 1,3-dimethyl, 5-NHCH₃ 125.17 Compact structure, low steric hindrance
N-Ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine C₁₀H₁₃N₅ 1-methyl, 3-pyridinyl, 5-NHEt 203.24 Aromatic pyridine, higher polarity
4-Methyl-1-(propan-2-yl)-1H-pyrazol-5-amine C₇H₁₃N₃ 1-isopropyl, 4-methyl 155.2 Isopropyl substituent, simple scaffold
1-[(3-Methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine C₉H₁₁N₃S 1-methylthiophenemethyl 193.27 Sulfur-containing, enhanced lipophilicity
[(3-Bromophenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine C₁₂H₁₄BrN₃ 3-bromophenylmethyl 280.17 Bulky aromatic substituent, halogenated

Key Differences and Implications

Steric Effects
  • The target compound ’s methylpyrazolemethyl group introduces moderate steric bulk, which may optimize binding pockets in enzyme targets (e.g., thrombin’s S1 pocket) compared to smaller analogs like N,1,3-trimethyl-1H-pyrazol-5-amine .
Electronic and Hydrogen-Bonding Properties
  • The thiophene ring in ’s compound introduces sulfur-mediated electronic effects, which may alter solubility and metabolic stability compared to the target’s nitrogen-rich structure .
Hydrophobicity and Solubility
  • The bromophenyl group in ’s compound significantly increases molecular weight and lipophilicity, which may impact pharmacokinetics .

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